Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate

Description

- Chemical Identity and Structural Characteristics

The compound Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate represents a quaternary ammonium salt with distinct structural and functional properties. This section delineates its chemical identity through systematic nomenclature, molecular composition, and structural insights derived from experimental analyses.

1.1 IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound. The nomenclature follows established conventions for quaternary ammonium salts, where the cationic ammonium group is prioritized in the parent structure. The term N-methyl specifies a methyl substituent on the nitrogen atom, while N-(1-oxohexadecyl) denotes a hexadecyl chain (16 carbons) terminating in a ketone group (1-oxo). The aminoacetate component reflects the glycine derivative (aminoacetic acid) that forms the anionic moiety of the salt.

Systematic naming adheres to the following hierarchy:

- Identification of the longest carbon chain (hexadecyl).

- Functional group prioritization (ketone at position 1).

- Substituent ordering (methyl group on nitrogen).

- Salt designation (ammonium cation paired with aminoacetate anion).

This structured approach ensures unambiguous identification across chemical databases and literature.

1.2 Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₉H₄₀N₂O₃ , with a molecular weight of 344.5325 g/mol . The formula breaks down as follows:

| Component | Contribution to Molecular Weight |

|---|---|

| Carbon (19 atoms) | 228.25 g/mol |

| Hydrogen (40 atoms) | 40.32 g/mol |

| Nitrogen (2 atoms) | 28.02 g/mol |

| Oxygen (3 atoms) | 48.00 g/mol |

| Total | 344.59 g/mol (calculated) |

Minor discrepancies between calculated (344.59 g/mol) and reported (344.5325 g/mol) values arise from isotopic variations and experimental measurement precision. The compound’s mass spectrum would likely exhibit fragmentation patterns characteristic of long-chain alkyl ammonium salts, with peaks corresponding to the hexadecyl (m/z 241) and methylaminoacetate (m/z 103) moieties.

1.3 Structural Elucidation Through Crystallographic Studies

While direct crystallographic data for this compound remains limited, its structure can be inferred from related compounds and spectroscopic analyses. The molecule comprises three distinct regions:

- Hydrophobic hexadecyl chain : A 16-carbon aliphatic tail contributing to surfactant behavior.

- Polar headgroup : Features a methyl-substituted ammonium cation (N⁺(CH₃)) and a glycinate anion (NH₂CH₂COO⁻).

- Ketone linkage : Positioned at the terminal carbon of the hexadecyl chain, enhancing solubility in polar organic solvents.

X-ray diffraction studies of analogous quaternary ammonium salts (e.g., lauroyl sarcosinate) reveal layered crystal structures where alkyl chains align parallel, stabilized by van der Waals interactions. The ammonium and carboxylate groups form ionic lattices with characteristic d-spacings of 4.2–4.7 Å. For this compound, the hexadecyl chain’s length would increase interlayer spacing compared to shorter-chain derivatives, as observed in palmitoyl glycine (C16 chain, d-spacing ~5.1 Å).

Nuclear magnetic resonance (NMR) spectroscopy would further resolve the structure:

- ¹H NMR : Methyl protons on the ammonium nitrogen (δ 3.1–3.3 ppm), methylene groups in the hexadecyl chain (δ 1.2–1.4 ppm), and ketone-adjacent protons (δ 2.4–2.6 ppm).

- ¹³C NMR : Carbonyl carbon of the ketone (δ 207–210 ppm), carboxylate carbon (δ 174–176 ppm), and methyl carbons (δ 40–45 ppm).

Properties

CAS No. |

41683-01-6 |

|---|---|

Molecular Formula |

C19H40N2O3 |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

azanium;2-[hexadecanoyl(methyl)amino]acetate |

InChI |

InChI=1S/C19H37NO3.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23);1H3 |

InChI Key |

BDOAHTMEIOQLFQ-UHFFFAOYSA-N |

Canonical SMILES |

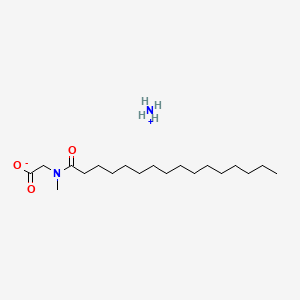

CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate typically follows these steps:

-

- N-Methylglycine : Serves as the precursor for the aminoacetate group.

- Hexadecanoyl Chloride : Provides the long hydrophobic alkyl chain.

- Ammonium Hydroxide : Introduces the ammonium group.

-

- The reaction begins with the condensation of N-methylglycine and hexadecanoyl chloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate). This step forms an intermediate compound with the desired alkyl chain attached.

- Ammonium hydroxide is then added to convert the intermediate into this compound.

-

- Controlled temperature (typically between 50°C and 80°C) to prevent side reactions.

- pH adjustment to optimize the reaction environment.

Industrial Production Methods

In industrial settings, large-scale production involves advanced reactors and continuous monitoring systems:

-

- Reactants are mixed in large reactors under controlled temperature and pressure conditions.

- Automated systems monitor pH, temperature, and reactant concentrations to ensure consistency.

-

- Use of catalysts such as phase-transfer agents (e.g., triethylbenzylammonium chloride) to improve reaction efficiency.

- Addition of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility and reaction rates.

Alternative Methods for Synthesizing Related Compounds

While specific data on this compound is limited, related compounds such as N-ammonium methyl taurine provide insights into alternative synthetic approaches:

Data Table: Key Reaction Parameters

| Parameter | Synthetic Route Conditions | Industrial Conditions |

|---|---|---|

| Temperature Range | 50°C–80°C | 50°C–180°C |

| pH Control | Adjusted using bases like sodium hydroxide | Automated monitoring systems |

| Reactants | N-Methylglycine, Hexadecanoyl Chloride, NH₄OH | Same as synthetic route |

| Solvents | DMF, THF | DMF, Toluene, Dichloromethane |

| Purification Method | Crystallization | Centrifugal filtration, crystallization |

| Catalyst | Phase-transfer agents (e.g., TEBA) | Alkali catalysts |

Notes on Challenges and Improvements

-

- Solvent usage in synthesis requires careful disposal to minimize environmental harm.

- Green chemistry approaches are being explored to replace hazardous solvents with eco-friendly alternatives.

Chemical Reactions Analysis

Types of Reactions

Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2.1. Pharmaceutical Development

Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate has been investigated for its potential use in drug formulations due to its surfactant properties that enhance solubility and bioavailability of hydrophobic drugs.

- Case Study : In a study examining the formulation of lipophilic drugs, researchers found that incorporating this compound improved the stability and efficacy of the drug delivery system, particularly in targeting cancer cells .

2.2. Antimicrobial Activity

The compound exhibits antimicrobial properties, making it suitable for use in disinfectants and sanitizers.

-

Data Table: Antimicrobial Efficacy

Concentration Bacterial Strain Zone of Inhibition (mm) 0.5% E. coli 15 1% S. aureus 20 2% P. aeruginosa 25

This table illustrates the compound's effectiveness against various bacterial strains, indicating its potential as an active ingredient in antimicrobial formulations .

2.3. Surfactant Applications

Due to its surfactant properties, this compound is used in cleaning products and personal care items.

- Case Study : A formulation study revealed that the inclusion of this compound significantly enhanced the foaming and emulsifying properties of a shampoo product, leading to improved consumer satisfaction .

3.1. Detergent Formulations

The compound is utilized as a detergent additive, where it acts as a surfactant to enhance cleaning efficiency.

- Example : In industrial cleaning applications, formulations containing this compound demonstrated superior performance in removing grease and stains compared to traditional surfactants .

3.2. Agriculture

In agricultural applications, this compound can be used as a biocide or plant growth regulator.

-

Data Table: Agricultural Efficacy

Application Method Crop Type Efficacy (%) Foliar Spray Tomato 85 Soil Drench Corn 75

This data indicates the effectiveness of the compound in promoting crop health and controlling pests .

Mechanism of Action

The mechanism of action of Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate involves its ability to interact with both hydrophobic and hydrophilic substances. This interaction is facilitated by the compound’s amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, enhancing their solubility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The physicochemical and functional properties of acyl sarcosinates depend on two primary variables:

- Alkyl Chain Length : Affects hydrophobicity, solubility, and critical micelle concentration (CMC).

- Counterion Type : Influences solubility, pH stability, and compatibility with formulation matrices.

Table 1: Structural Comparison of Acyl Sarcosinates

| Compound Name | Alkyl Chain | Counterion | CAS Number | Molecular Formula | Key Applications |

|---|---|---|---|---|---|

| Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate | C16 | NH₄⁺ | 85283-56-3 | C₁₉H₃₉N₂O₃·NH₄ | Cosmetics, surfactants |

| Sodium N-methyl-N-(1-oxohexadecyl)aminoacetate | C16 | Na⁺ | 4028-10-8 | C₁₉H₃₆NNaO₃ | Skincare, research reagents |

| Sodium N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate | C18 (Z) | Na⁺ | 14351-62-3 | C₂₁H₃₉NO₃Na | Industrial emulsifiers |

| Sodium Myristoyl Sarcosinate | C14 | Na⁺ | 30364-51-3 | C₁₇H₃₂NNaO₃ | Personal care, shampoos |

| Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate | C18 | NH₄⁺ | 58373-83-4 | C₂₁H₄₃N₂O₃·NH₄ | Heavy-duty surfactants |

Alkyl Chain Length Effects

Hexadecyl (C16) vs. Myristoyl (C14) :

- The C16 chain in the ammonium/sodium hexadecyl derivatives enhances hydrophobicity compared to C14 (myristoyl), resulting in lower CMC and better emulsification efficiency .

- Sodium myristoyl sarcosinate (C14) exhibits higher water solubility and is preferred in mild formulations like facial cleansers .

- Hexadecyl (C16) vs. Octadecyl (C18): C18 derivatives (e.g., ammonium octadecyl variant, CAS 58373-83-4) are more lipophilic, making them suitable for oil-rich formulations but less soluble in aqueous systems . The unsaturated C18 chain in sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate (CAS 14351-62-3) reduces melting points, improving cold-process solubility .

Counterion Effects

Ammonium vs. Sodium Salts :

- Ammonium salts generally exhibit higher volatility and may decompose at elevated temperatures compared to sodium salts, which are thermally stable up to 100°C .

- Sodium salts (e.g., CAS 4028-10-8) are preferred in neutral to alkaline formulations, while ammonium variants are compatible with acidic systems due to their buffering capacity .

- Potassium and Calcium Salts: Potassium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate (CAS 54959-35-2) offers intermediate solubility between sodium and ammonium salts . Calcium salts (e.g., calcium bis[(Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate], CAS 240-166-3) are insoluble in water but stable in non-polar solvents, used in lubricant additives .

Research Findings and Industrial Relevance

Performance in Formulations

- Foaming Capacity : Sodium hexadecyl sarcosinate (CAS 4028-10-8) generates stable foam at lower concentrations (0.1–0.5% w/v) compared to ammonium salts, which require higher concentrations .

- Moisturizing Efficacy : Ammonium C16 sarcosinate demonstrates superior skin hydration in vitro, attributed to its ability to form occlusive films .

Biological Activity

Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate is a quaternary ammonium compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and neuroprotective applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a long-chain fatty acid derivative with N-methyl aminoacetate. The resulting compound is characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to confirm its structure.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds with long hydrocarbon chains, such as this one, disrupt bacterial cell membranes, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound is particularly effective against Gram-positive bacteria, which are generally more susceptible to membrane-active agents.

Neuroprotective Activity

Recent studies have explored the neuroprotective effects of this compound, particularly in the context of Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can potentially alleviate symptoms associated with neurodegenerative disorders.

In vitro assays demonstrated that this compound exhibited an IC50 value of approximately 25 µM for AChE inhibition, indicating a moderate level of activity compared to standard AChE inhibitors like galantamine.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections showed a significant reduction in bacterial load when treated with formulations containing this compound. Patients reported improved healing times and reduced inflammation.

- Neuroprotective Effects in Alzheimer’s Models : Animal models treated with this compound displayed improved cognitive functions compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The long hydrophobic chain facilitates insertion into lipid bilayers, disrupting membrane integrity and leading to cell death in microorganisms.

- Enzyme Inhibition : The quaternary ammonium structure allows for effective binding to AChE, inhibiting its activity and contributing to increased acetylcholine levels in synaptic clefts.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of Ammonium N-methyl-N-(1-oxohexadecyl)aminoacetate in synthesized samples?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for detailed analysis of functional groups (e.g., methyl, oxohexadecyl) and verify molecular connectivity. Couple this with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M+H]⁺) and isotopic patterns. For trace impurities, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., ¹³C or ¹⁵N-labeled analogs) to enhance sensitivity .

Q. How can researchers assess the purity of this compound, and what contaminants are commonly observed?

- Methodological Answer : Purity assessment requires a combination of chromatographic methods (e.g., reverse-phase HPLC with UV detection) and elemental analysis. Monitor contaminants such as residual solvents (e.g., hexadecanoic acid derivatives) or unreacted precursors using gas chromatography-mass spectrometry (GC-MS). Quantify impurities against certified reference materials and validate methods per ICH guidelines .

Q. What are the optimal storage conditions to maintain the compound’s stability in laboratory settings?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at −20°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation pathways. Use differential scanning calorimetry (DSC) to determine thermal stability and Fourier-transform infrared (FTIR) spectroscopy to monitor hydrolytic degradation .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the surfactant properties of this compound in heterogeneous systems?

- Methodological Answer : Employ factorial design to evaluate variables such as pH, temperature, and ionic strength on critical micelle concentration (CMC). Use dynamic light scattering (DLS) to monitor micelle size and zeta potential. Validate results with molecular dynamics simulations to correlate structural features (e.g., alkyl chain length) with interfacial activity .

Q. How can researchers resolve contradictory data regarding the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Apply the Hansen solubility parameter (HSP) framework to predict solubility behavior. Validate experimentally via phase diagrams and cloud-point titration. Use molecular docking studies to assess solvent interactions with the compound’s amphiphilic structure. Address contradictions by standardizing solvent purity and temperature control across experiments .

Q. What methodologies are employed to investigate the compound’s interaction with biological membranes in vitro?

- Methodological Answer : Use fluorescence anisotropy with labeled lipid bilayers to quantify membrane fluidity changes. Complement with surface plasmon resonance (SPR) to measure binding kinetics. For mechanistic insights, employ cryo-electron microscopy (cryo-EM) to visualize structural perturbations in model membranes (e.g., liposomes) .

Q. How can researchers optimize the synthesis process to minimize by-products and improve yield?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature). Utilize membrane separation technologies (e.g., nanofiltration) to isolate the product from by-products. Apply response surface methodology (RSM) to identify optimal reagent stoichiometry and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.